Octanoic acid-d2

描述

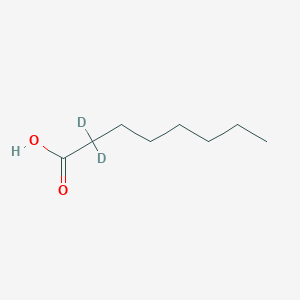

Structure

3D Structure

属性

IUPAC Name |

2,2-dideuteriooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-RJSZUWSASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Octanoic Acid-d2: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Octanoic acid-d2. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas such as metabolic research, drug discovery, and clinical diagnostics. This document includes detailed data on the compound's properties, experimental protocols for its use, and visualizations of its chemical structure and metabolic significance.

Chemical Properties and Structure

This compound, also known as caprylic acid-d2, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. The deuterium (B1214612) labeling makes it a valuable internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry techniques.

Identification and Nomenclature

| Property | Value |

| Formal Name | octanoic-2,2-d2 acid[1] |

| Synonyms | Caprylic Acid-d2, FA 8:0-d2[1] |

| CAS Number | 64118-36-1[1] |

| Molecular Formula | C₈H₁₄D₂O₂[1] |

| Formula Weight | 146.2 g/mol [1] |

| SMILES | CCCCCCC([2H])([2H])C(O)=O[1] |

| InChI | InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2[1] |

| InChIKey | WWZKQHOCKIZLMA-RJSZUWSASA-N[1] |

Physicochemical Properties

The physical properties of this compound are expected to be very similar to those of unlabeled octanoic acid.

| Property | Value (for unlabeled Octanoic Acid) |

| Physical State | Colorless to light yellow liquid[2] |

| Melting Point | 16-17 °C[2] |

| Boiling Point | 237 °C[2] |

| Density | 0.91 g/mL at 25 °C[2] |

| Vapor Pressure | 0.00371 mmHg at 25 °C[2] |

| Isotopic Purity | ≥98 atom % D |

Solubility

| Solvent | Solubility |

| DMF | 30 mg/mL[1] |

| DMSO | 30 mg/mL[1] |

| Ethanol | 30 mg/mL[1] |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] |

| Water | Very slightly soluble (0.68 g/L at 20 °C for unlabeled)[2] |

Chemical Structure

The deuterium atoms in this compound are located at the alpha-position (C2) relative to the carboxyl group.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. Below are representative protocols for its synthesis and use in analytical methods.

Synthesis of this compound

A common method for the synthesis of α-deuterated carboxylic acids is through the malonic ester synthesis. This multi-step process allows for the introduction of deuterium at the α-position.

2.1.1. Principle

The malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. To introduce deuterium at the α-position, the acidic α-proton of a substituted diethyl malonate is first exchanged with deuterium from a deuterium source like D₂O before the final hydrolysis and decarboxylation steps.

2.1.2. Detailed Methodology

-

Alkylation of Diethyl Malonate:

-

React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.

-

Treat the enolate with a hexyl halide (e.g., 1-bromohexane) to form diethyl hexylmalonate.

-

-

Deuterium Exchange:

-

Dissolve the resulting diethyl hexylmalonate in a suitable solvent.

-

Add a deuterium source, typically deuterium oxide (D₂O), along with a catalytic amount of a base (e.g., sodium deuteroxide) to facilitate the exchange of the α-proton for a deuterium atom. This step is repeated to ensure high deuteration efficiency.

-

-

Hydrolysis and Decarboxylation:

-

Hydrolyze the deuterated diethyl hexylmalonate using a strong base (e.g., sodium hydroxide), followed by acidification to yield the dicarboxylic acid intermediate.

-

Heat the dicarboxylic acid to induce decarboxylation, resulting in the final product, this compound.

-

-

Purification:

-

The crude product can be purified by distillation or chromatography to obtain high-purity this compound.

-

Quantification of Octanoic Acid using GC-MS with this compound Internal Standard

2.2.1. Principle

A known amount of this compound is added to a biological sample. Both the endogenous (unlabeled) octanoic acid and the deuterated standard are co-extracted, derivatized, and analyzed by GC-MS. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the endogenous octanoic acid, correcting for any sample loss during preparation and analysis.

2.2.2. Detailed Methodology

-

Sample Preparation and Extraction:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution as an internal standard.

-

Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a mixture of chloroform (B151607) and methanol.

-

-

Derivatization:

-

To improve volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) or other suitable derivatives. A common method is esterification using BF₃-methanol or acetyl chloride in methanol.

-

Heat the sample with the derivatizing agent, then extract the resulting FAMEs into an organic solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the extracted and derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of fatty acid methyl esters.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both unlabeled octanoic acid methyl ester and its deuterated counterpart.

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Generate a calibration curve using standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of this compound.

-

Calculate the concentration of octanoic acid in the biological sample by comparing the peak area ratio of the sample to the calibration curve.

-

Applications in Research and Drug Development

This compound is a crucial tool in metabolic research and drug development, primarily for its role in stable isotope dilution assays.

Metabolic Flux Analysis

By introducing this compound into a biological system, researchers can trace its metabolic fate. The deuterium label allows for the differentiation of the exogenous fatty acid and its metabolites from the endogenous pool. This is particularly useful in studying fatty acid oxidation and its contribution to cellular energy metabolism, such as the Krebs cycle.

Clinical Diagnostics

In clinical settings, accurate measurement of medium-chain fatty acids like octanoic acid is important for diagnosing certain metabolic disorders. For instance, elevated levels of octanoic acid can be an indicator of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The use of this compound as an internal standard ensures the accuracy and reliability of these diagnostic tests.

Visualizations

Metabolic Fate of Octanoic Acid

Octanoic acid, as a medium-chain fatty acid, can readily cross the mitochondrial membrane without the need for the carnitine shuttle system. In the mitochondrial matrix, it undergoes β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle for energy production.

Experimental Workflow for Metabolic Tracer Studies

The use of this compound as a metabolic tracer follows a well-defined experimental workflow, from administration to data analysis.

References

Synthesis and isotopic purity of Octanoic acid-d2

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Octanoic acid-d2

Abstract

Deuterium-labeled compounds are indispensable tools in pharmaceutical research, metabolic studies, and environmental analysis, primarily serving as internal standards for mass spectrometry-based quantification.[1][2] this compound (octanoic-2,2-d2 acid), a stable isotope-labeled analog of octanoic acid, is particularly valuable for the accurate measurement of its unlabeled counterpart in various biological matrices.[3] This technical guide provides a comprehensive overview of a robust method for the synthesis of this compound, along with detailed experimental protocols for the rigorous assessment of its isotopic purity and enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a practical framework for producing and validating high-quality deuterated standards.

Synthesis of this compound

The synthesis of this compound, with deuterium (B1214612) atoms specifically at the α-position to the carboxyl group, can be effectively achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange. This method leverages the increased acidity of the α-protons, allowing for their substitution with deuterons from a deuterium-rich source.

Proposed Synthetic Pathway

The reaction proceeds by heating octanoic acid in the presence of a strong deuterated acid, such as deuterium chloride (DCl), in a deuterium oxide (D₂O) medium. The acidic conditions facilitate the enolization of the carboxylic acid, enabling the exchange of the α-protons with deuterons from the solvent.

Caption: Proposed synthesis of this compound via acid-catalyzed H/D exchange.

Experimental Protocol: Synthesis

This protocol is a plausible methodology adapted from general deuteration techniques for carboxylic acids.[4]

-

Materials:

-

Octanoic acid (≥99% purity)

-

Deuterium chloride (DCl) in deuterium oxide (D₂O), 35 wt. % solution

-

Anhydrous diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a 100 mL round-bottom flask, add octanoic acid (10.0 g, 69.3 mmol).

-

Add the DCl in D₂O solution (30 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Maintain the reflux for 24-48 hours to ensure maximum deuterium exchange. The reaction can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the α-proton signal.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL) to remove residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

-

Isotopic Purity Analysis

Rigorous characterization is essential to confirm the isotopic enrichment and distribution of deuterons in the final product. The primary techniques for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Analytical Workflow

The overall process for purity assessment involves subjecting the purified product to complementary analytical techniques to determine its chemical purity, isotopic enrichment, and the distribution of isotopologues.

Caption: Workflow for the isotopic purity analysis of synthesized this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis separates the analyte from potential impurities and provides data on the mass-to-charge ratio, allowing for the determination of the relative abundance of each isotopologue (d0, d1, and d2).[6]

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent like methanol (B129727) or dichloromethane.

-

(Optional but recommended) Derivatize the carboxylic acid to its methyl ester using diazomethane (B1218177) or trimethylsilylated (TMS) derivative to improve chromatographic behavior.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Agilent GC equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 240 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer operating in Electron Ionization (EI) mode.

-

Ion Source Temperature: 230 °C.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or a prominent fragment ion for octanoic acid (unlabeled MW: 144.21 g/mol ).[7][8]

-

Record the ion chromatogram for the expected masses: m/z 144 (d0), 145 (d1), and 146 (d2).

-

Calculate the relative abundance of each isotopologue by integrating the area under the curve for each respective mass peak. Correct these values for the natural abundance of ¹³C.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the location and extent of deuteration.[5] ¹H NMR is used to quantify the remaining protons at the α-position, while ²H NMR confirms the presence of deuterium at the target site.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) for quantitative analysis.

-

-

Instrumentation (Typical Parameters):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

The signal for the α-protons in unlabeled octanoic acid appears as a triplet at approximately 2.35 ppm.[9]

-

-

²H NMR:

-

Acquire a deuterium spectrum to observe a signal corresponding to the deuterated α-position.

-

-

-

Data Analysis:

-

In the ¹H NMR spectrum, carefully integrate the area of the residual α-proton signal (at ~2.35 ppm).

-

Integrate the area of a non-exchangeable proton signal within the molecule (e.g., the terminal methyl group protons at ~0.88 ppm) or the signal from the internal standard.

-

Calculate the isotopic enrichment by comparing the integration of the residual α-proton signal to the integration of the reference signal. For example, if the methyl group (3H) has an integral of 3.0, the theoretical integral for the α-position (2H) should be 2.0. A measured integral of 0.04 at the α-position would indicate (2.0 - 0.04) / 2.0 = 98% deuteration.

-

Quantitative Data Summary

The following tables present hypothetical but realistic data from the synthesis and analysis of this compound, based on the protocols described above.

Table 1: Synthesis Yield

| Parameter | Value |

|---|---|

| Starting Material | 10.0 g |

| Theoretical Yield | 10.14 g |

| Actual Yield | 8.32 g |

| Percentage Yield | 82.1% |

Table 2: Isotopic Distribution from GC-MS Analysis

| Isotopologue | Mass (m/z) | Relative Abundance (%) | Corrected Abundance (%)* |

|---|---|---|---|

| d0 (unlabeled) | 144 | 0.8 | 0.8 |

| d1 | 145 | 2.5 | 1.6 |

| d2 (target) | 146 | 96.7 | 97.6 |

Corrected for the natural abundance of ¹³C.

Table 3: Isotopic Purity and Enrichment

| Analytical Method | Parameter | Result |

|---|---|---|

| GC-MS | Isotopic Purity (d2 form) | 97.6% |

| ¹H NMR | Isotopic Enrichment at C2 | 98.0% |

Conclusion

The synthesis of this compound with high isotopic purity is readily achievable through acid-catalyzed hydrogen-deuterium exchange.[4] The combination of mass spectrometry and NMR spectroscopy provides a robust analytical workflow to comprehensively characterize the product, ensuring its suitability as an internal standard for quantitative assays.[5][10] The detailed protocols and representative data in this guide offer a practical resource for laboratories engaged in the synthesis and application of stable isotope-labeled compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Octanoic acid [webbook.nist.gov]

- 8. Octanoic acid(124-07-2) MS spectrum [chemicalbook.com]

- 9. bmse000502 Octanoic Acid at BMRB [bmrb.io]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Octanoic Acid for Metabolic Research: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing Metabolism with Stable Isotopes

Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), is a key energy substrate and signaling molecule in various biological systems. Its rapid absorption and transport across the blood-brain barrier make it a molecule of significant interest in metabolic research, particularly in neuroscience and studies of energy balance.[1][2][3] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in vivo and in vitro without the safety concerns associated with radioactive isotopes.[4][5] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, serves as an effective tracer. By replacing hydrogen atoms with deuterium in octanoic acid (e.g., Octanoic acid-d₅, d₁₅), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.[6][7][8]

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using deuterium-labeled octanoic acid in metabolic research. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and signaling pathways. The use of deuterated fatty acids allows for the precise measurement of metabolic fluxes, such as fatty acid oxidation rates and incorporation into complex lipids, providing critical insights into cellular energy status and metabolic diseases.[9][10][11]

Core Principles of Deuterium Labeling

The fundamental principle behind using deuterium-labeled octanoic acid is the introduction of a mass shift that is easily detectable by mass spectrometry (MS).[8] This allows for the differentiation of the exogenous, labeled octanoic acid and its metabolites from the endogenous, unlabeled pool.

-

Metabolic Tracing: When a deuterium-labeled fatty acid is metabolized, the deuterium atoms are incorporated into downstream products. For instance, during β-oxidation, deuterium from the fatty acid chain is released in the form of deuterated water (D₂O), which mixes with the body's water pool.[9] The enrichment of deuterium in body fluids like plasma can be measured to calculate the cumulative oxidation of the fatty acid over time.[9][11]

-

Internal Standards: Deuterated octanoic acid can also be used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[6][12] Since the deuterated standard is chemically identical to the analyte, it accounts for variability during sample extraction, derivatization, and analysis, ensuring high precision and accuracy.[12][13]

-

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can slow down reactions where a C-H bond is broken in the rate-determining step. While this effect is exploited in drug development to improve metabolic stability, in tracer studies, the amount of labeled compound administered is typically kept low to minimize any perturbation of the biological pathways under investigation.[14][15][16]

Applications in Metabolic Research

Deuterium-labeled octanoic acid is a versatile tool for investigating several key areas of metabolism.

-

Fatty Acid Oxidation (β-Oxidation): A primary application is the measurement of the rate at which octanoic acid is oxidized for energy. This is crucial for studying metabolic disorders where fatty acid oxidation is impaired.[17][18] The appearance of the deuterium label in body water is a direct measure of its cumulative oxidation.[9][11]

-

Astrocyte-Neuron Metabolic Coupling: Octanoic acid is readily metabolized by astrocytes in the brain. Studies using labeled octanoic acid have shown that its metabolism in astrocytes leads to an elevated supply of glutamine to neurons, which is then used for the synthesis of the neurotransmitter GABA.[19]

-

Energy Balance and Hypothalamic Signaling: Octanoic acid acts as a central signaling nutrient. It can directly activate pro-opiomelanocortin (POMC) neurons in the hypothalamus via the GPR40 receptor and also induce inhibition through an indirect purinergic mechanism, thereby influencing food intake and energy expenditure.[1]

-

Gastric Emptying: Deuterated octanoic acid has been validated as a non-invasive alternative to gamma scintigraphy for measuring the gastric emptying of solids.[20]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing octanoic acid and other labeled fatty acids to investigate metabolic processes.

Table 1: Comparative Oxidation and Storage of Fatty Acids in the Hypothalamus

| Fatty Acid | Relative Oxidation Rate (vs. Oleic/Palmitic) | Oxidation to Storage Ratio |

|---|---|---|

| Octanoic Acid (C8:0) | 90-fold higher | 33:1 |

| Oleic Acid (C18:1) | Baseline | 1:5 |

| Palmitic Acid (C16:0) | Baseline | 1:3 |

Data sourced from a study on the metabolic fate of fatty acids administered directly to the cerebrospinal fluid in mice.[1]

Table 2: Kinetic Parameters of Fatty Acid Oxidation in Rat Colonocytes

| Fatty Acid Substrate | Kₘ (mmol/L) | Vₘₐₓ (nmol/min/mg protein) | Maximum ATP Production (µmol/min/g) |

|---|---|---|---|

| Acetate (C2) | 0.56 (± 0.02) | 1.82 (± 0.07) | 9.09 (± 0.34) |

| Butyrate (C4) | 0.13 (± 0.01) | 1.15 (± 0.03) | 16.12 (± 0.49) |

| Valerate (C5) | 0.19 (± 0.01) | 1.36 (± 0.03) | 28.47 (± 0.70) |

| Hexanoate (C6) | 0.19 (± 0.01) | 1.13 (± 0.04) | 21.33 (± 0.78) |

| Octanoate (C8) | 0.16 (± 0.01) | 0.91 (± 0.03) | 21.78 (± 0.75) |

Data represents the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), and calculated ATP production for the oxidation of various fatty acids.[18]

Table 3: Example Cumulative Recovery of Deuterated vs. ¹³C-Labeled Palmitate in Humans

| Tracer | Condition | Mean Cumulative Recovery (10h post-dose) |

|---|---|---|

| d₃₁-Palmitic Acid | Rest | 13.2% (± 7.7%) |

| ¹³C-Palmitic Acid (Corrected) | Rest | 12.7% (± 7.9%) |

| d₃₁-Palmitic Acid | Exercise | 10.6% (± 3%) |

| ¹³C-Palmitic Acid (Corrected) | Exercise | 10.2% (± 3.4%) |

These data, while for palmitic acid, illustrate the type of quantitative output from fatty acid oxidation studies and the equivalence between deuterium and ¹³C tracers when corrected.[11][21]

Experimental Protocols & Workflows

This section provides detailed methodologies for typical experiments involving deuterium-labeled octanoic acid.

General Experimental Workflow

The workflow for a metabolic tracing study involves several key stages, from administration of the labeled compound to data analysis.

Protocol 1: In Vivo Assessment of Fatty Acid Oxidation in Mice

This protocol is adapted from methodologies used for tracing fatty acid metabolism in rodents.[14][22]

-

Animal Preparation: Acclimatize C57BL/6 mice for at least one week with a standard chow diet and a 12-hour light/dark cycle. Fast the mice for 4-6 hours prior to the experiment.

-

Tracer Preparation: Prepare a formulation of deuterated octanoic acid (e.g., D₁₅-Octanoic acid) mixed with a vehicle like Intralipid or corn oil. A typical dose is 150 mg/kg body weight.

-

Administration: Administer the tracer formulation to the mice via oral gavage.

-

Sample Collection:

-

Collect baseline blood samples (via tail vein or saphenous vein) before tracer administration.

-

Collect serial blood samples at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h).

-

Process blood to plasma by centrifugation and store at -80°C until analysis.

-

-

Analysis of Deuterium Enrichment in Body Water:

-

To measure fatty acid oxidation, the deuterium enrichment in plasma water is determined.

-

Incubate 10 µL of plasma with acetone (B3395972) at a basic pH. This facilitates the exchange of deuteriums from the plasma water to acetone.[14][22]

-

Measure the deuterium enrichment in the acetone headspace using gas chromatography interfaced with an isotope ratio mass spectrometer (GC-IRMS).[14]

-

-

Data Analysis: Calculate the cumulative recovery of the deuterium label in the total body water pool to determine the percentage of the administered dose that has been oxidized.

Protocol 2: In Vitro Tracing in Cultured Cells

This protocol is for studying the metabolic fate of octanoic acid in cell lines, such as hepatocytes or astrocytes.

-

Cell Culture: Plate cells (e.g., HepG2, primary astrocytes) in appropriate culture dishes and grow to ~80% confluency.

-

Tracer Medium Preparation: Prepare the treatment medium by conjugating deuterated octanoic acid to bovine serum albumin (BSA).

-

Dissolve deuterated octanoic acid in ethanol.

-

Add this solution to a sterile BSA solution in serum-free DMEM.

-

Incubate at 37°C for 1 hour to allow conjugation. The final concentration can range from 100 to 500 µM.

-

-

Incubation:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Replace the standard medium with the tracer-containing medium.

-

Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C in a CO₂ incubator.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the cell extract using LC-MS/MS to identify and quantify deuterated metabolites (e.g., labeled acylcarnitines, amino acids, or TCA cycle intermediates).

Protocol 3: Sample Preparation and GC-MS Analysis of Fatty Acids

This protocol describes a standard method for extracting and analyzing fatty acids from plasma or cell lysates.[23][24]

-

Internal Standard Addition: Add a known amount of a different deuterated fatty acid (e.g., d₄-Palmitic acid) to the sample to serve as an internal standard for quantification.

-

Hydrolysis: Saponify the sample by adding a strong base (e.g., NaOH in methanol) and heating to release fatty acids from complex lipids (triglycerides, phospholipids).

-

Extraction:

-

Acidify the sample with HCl.

-

Extract the free fatty acids into an organic solvent like iso-octane or hexane (B92381) by vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

-

Derivatization: Evaporate the solvent and derivatize the fatty acids to make them volatile for GC-MS analysis. A common method is to form pentafluorobenzyl (PFB) esters.

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A suitable capillary column (e.g., DB-1HT).

-

Ionization: Negative ion chemical ionization (NICI) is often used for high sensitivity with PFB esters.[23]

-

Analysis Mode: Use selected ion monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) for the deuterated octanoic acid, its metabolites, and the internal standard.

-

-

Quantification: Create a standard curve using known concentrations of unlabeled octanoic acid and the internal standard. Determine the concentration in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[12]

Key Metabolic and Signaling Pathways

Visualizations of pathways involving octanoic acid help to conceptualize its biological roles.

β-Oxidation of Deuterated Octanoyl-CoA

This pathway shows how D₁₅-Octanoyl-CoA is broken down in the mitochondria, releasing deuterated acetyl-CoA units and deuterated water.

Octanoic Acid Signaling in Hypothalamic POMC Neurons

Octanoic acid regulates the excitability of POMC neurons through both direct and indirect pathways to influence energy balance.[1]

Astrocyte-Neuron Metabolism of Octanoic Acid

This diagram illustrates how octanoic acid metabolized in astrocytes supports neuronal GABA synthesis.[19]

References

- 1. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 3. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hwb.gov.in [hwb.gov.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 8. benchchem.com [benchchem.com]

- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 11. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ckisotopes.com [ckisotopes.com]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 17. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidation of short and medium chain C2-C8 fatty acids in Sprague-Dawley rat colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of gastric emptying in man using deuterated octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 23. lipidmaps.org [lipidmaps.org]

- 24. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to the Physical Properties of Caprylic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Caprylic acid-d2 (also known as octanoic-2,2-d2 acid). Intended for use in research, scientific, and drug development settings, this document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents data in a clear, accessible format. Caprylic acid-d2 is a deuterated form of caprylic acid, a medium-chain saturated fatty acid. Its primary application in a scientific context is as an internal standard for the quantification of octanoic acid in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The inclusion of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from its endogenous, non-deuterated counterpart.

Core Physical and Chemical Properties

Data Presentation: Physical Properties of Caprylic Acid-d2 and Caprylic Acid

The following table summarizes the key physical and chemical properties of Caprylic acid-d2, with data for non-deuterated caprylic acid provided for comparison.

| Property | Caprylic acid-d2 | Caprylic acid (for comparison) |

| Chemical Formula | C₈H₁₄D₂O₂[1] | C₈H₁₆O₂[3] |

| Molecular Weight | 146.2 g/mol [1] | 144.21 g/mol [3] |

| Appearance | Liquid[1] | Oily colorless liquid[3] |

| Melting Point | Not available | 16.7 °C (62.1 °F; 289.8 K)[3] |

| Boiling Point | Not available | 239.7 °C (463.5 °F; 512.8 K)[3] |

| Density | Not available | 0.910 g/cm³[3] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/mL[1] | Soluble in alcohol, chloroform, ether, CS₂, petroleum ether, acetonitrile. Minimally soluble in water (0.068 g/100 mL)[3] |

| CAS Number | 64118-36-1[1] | 124-07-2[3] |

Experimental Protocols

This section details the methodologies for determining key physical properties of Caprylic acid-d2. These protocols are based on standard laboratory practices for fatty acids.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small, dry sample of Caprylic acid-d2 is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting point is reported as a range between these two temperatures.

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small quantity of Caprylic acid-d2 is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

-

Preparation: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately (m₁).

-

Sample Measurement: The pycnometer is filled with Caprylic acid-d2, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed again (m₂).

-

Calculation: The mass of the Caprylic acid-d2 is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m₂ - m₁). The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. Density = (m₂ - m₁) / Volume of Pycnometer

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), hexane, chloroform) are selected.

-

Sample Preparation: A known amount of Caprylic acid-d2 is added to a specific volume of each solvent in a series of test tubes or vials at a controlled temperature.

-

Observation: The mixtures are agitated (e.g., by vortexing or stirring) to facilitate dissolution. The solubility is observed visually. If the substance dissolves completely, it is considered soluble. If it does not dissolve or forms a separate phase, it is considered insoluble.

-

Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared. The concentration of the dissolved Caprylic acid-d2 in the supernatant can then be measured using analytical techniques like GC-MS or HPLC after calibration with known standards. The results are typically expressed in units such as mg/mL or mol/L.

Mandatory Visualization

As Caprylic acid-d2 is primarily utilized as an internal standard in analytical chemistry, it is not directly involved in complex biological signaling pathways. Therefore, a diagram illustrating an experimental workflow is more pertinent and scientifically accurate. The following Graphviz DOT script generates a workflow diagram for determining the solubility of Caprylic acid-d2.

Caption: Workflow for determining the solubility of Caprylic acid-d2.

References

Octanoic acid-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Octanoic acid-d2, a crucial tool in metabolic research and clinical diagnostics. It covers its fundamental properties, detailed experimental protocols for its application, and its role in understanding metabolic pathways.

Core Data Presentation

This compound, also known as Caprylic acid-d2, is a deuterated form of the eight-carbon saturated fatty acid, octanoic acid. Its primary application in research is as an internal standard for the precise quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[1]

The key quantitative data for this compound are summarized below:

| Property | Value | References |

| CAS Number | 64118-36-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₄D₂O₂ | [2][3] |

| Molecular Weight | Approx. 146.2 g/mol | [2][3][4][6] |

| Synonyms | Caprylic Acid-d2, FA 8:0-d2, octanoic-2,2-d2 acid | [2][3] |

| Purity | Typically ≥98% atom % D | [4][6][7] |

Application in Metabolic Disease Research: MCAD Deficiency

A primary application for the quantification of octanoic acid is in the study and diagnosis of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][8][9] MCAD deficiency is an inherited disorder of fatty acid beta-oxidation that prevents the body from converting medium-chain fats into energy, particularly during periods of fasting.[8][9][10] In individuals with this condition, the metabolic pathway is disrupted, leading to an accumulation of octanoic acid and its derivatives (like octanoylcarnitine) in blood and urine.[8][9] Therefore, accurate measurement of octanoic acid levels, facilitated by the use of this compound as an internal standard, is critical for diagnosis and monitoring.

Disrupted Fatty Acid Beta-Oxidation in MCAD Deficiency

The following diagram illustrates the fatty acid beta-oxidation spiral and highlights the step catalyzed by the MCAD enzyme, which is deficient in MCAD deficiency. This blockage leads to the buildup of upstream metabolites, including octanoyl-CoA.

Experimental Protocols

The use of this compound as an internal standard is central to the stable isotope dilution method for quantitative analysis by mass spectrometry. This technique provides high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.

Protocol: Quantification of Octanoic Acid in Human Plasma by GC-MS

This protocol describes a general method for the extraction and quantification of free octanoic acid in plasma.

1. Materials and Reagents:

-

Human plasma (collected in EDTA tubes)

-

This compound internal standard solution (in ethanol (B145695) or methanol)

-

Phosphate-buffered saline (dPBS)

-

Methanol (B129727) (HPLC grade)

-

Hydrochloric acid (HCl)

-

Iso-octane (HPLC grade)

-

Derivatizing agent: Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)

-

Diisopropylethylamine (DIPEA) in acetonitrile

-

Nitrogen gas for drying

-

Glass tubes (e.g., 16x125 mm and 10x75 mm)

2. Sample Preparation and Extraction:

-

Thaw plasma samples on ice.

-

In a 16x125 mm glass tube, add 200 µL of plasma to 300 µL of dPBS.[2]

-

Spike the sample by adding a known amount (e.g., 100 µL) of the this compound internal standard solution.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[2] Vortex thoroughly.

-

Add 1 mL of iso-octane to the tube, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the layers.[2]

-

Carefully transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.[2]

-

Repeat the extraction (steps 5-6) with another 1 mL of iso-octane and combine the organic layers.

-

Evaporate the combined iso-octane extracts to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To the dried residue, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[2][7]

-

Cap the tube and incubate at room temperature for 20 minutes to form the pentafluorobenzyl ester derivatives.[2][7]

-

Dry the sample again under a stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[2]

4. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL of the prepared sample is injected.

-

Mode: Negative Chemical Ionization (NCI) is often used for high sensitivity of PFB esters.[2]

-

Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the characteristic ions for the PFB esters of octanoic acid and this compound.

5. Data Analysis and Quantification:

-

Prepare a calibration curve using standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of this compound, following the same extraction and derivatization procedure.

-

For each sample and standard, calculate the ratio of the peak area of the analyte (octanoic acid) to the peak area of the internal standard (this compound).

-

Plot the peak area ratios of the standards against their concentrations to generate a linear regression curve.

-

Determine the concentration of octanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the major steps for the quantification of octanoic acid in a biological sample using a deuterated internal standard.

Synthesis of Deuterated Octanoic Acid

While typically purchased from commercial suppliers, deuterated fatty acids like this compound can be synthesized for specific research needs. One common approach involves the reductive deuteration of a corresponding precursor. For instance, octanoyl chloride can be reduced using reagents like samarium(II) iodide (SmI₂) in the presence of deuterium (B1214612) oxide (D₂O) to yield α,α-dideuterio octanol.[11] The resulting deuterated alcohol can then be oxidized to the desired carboxylic acid, this compound. Alternative methods may start from other precursors like deuterated heptane (B126788) derivatives. The specific synthetic route is chosen based on the desired position and extent of deuterium labeling.

References

- 1. MCAD Deficiency Mnemonic for USMLE [pixorize.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epj-conferences.org [epj-conferences.org]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Metabolism - Biochemistry - Medbullets Step 1 [step1.medbullets.com]

- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 11. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Octanoic Acid-d2 for Researchers and Drug Development Professionals

Introduction: This guide provides an in-depth overview of high-purity deuterated octanoic acid (Octanoic acid-d2), a critical tool for researchers, scientists, and professionals in the drug development sector. The primary application of this stable isotope-labeled compound is as an internal standard for the precise quantification of endogenous octanoic acid in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document details the commercial availability of high-purity this compound, outlines experimental protocols for its use, and visualizes its role in key metabolic and signaling pathways.

Commercial Suppliers of High-Purity this compound

For researchers seeking to procure high-purity this compound, several reputable commercial suppliers offer this product, typically with isotopic purity exceeding 98%. The following table summarizes the key specifications from prominent vendors to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Cayman Chemical | This compound | 64118-36-1 | C₈H₁₄D₂O₂ | 146.2 | ≥99% deuterated forms (d₁-d₂); ≤1% d₀ | ≥98% |

| MedChemExpress | This compound | 64118-36-1 | C₈H₁₄D₂O₂ | 146.2 | Not specified | Not specified |

| LGC Standards | Octanoic-2,2-d2 Acid | 64118-36-1 | C₈H₁₄D₂O₂ | 146.2 | Not specified | Not specified |

Experimental Protocols for Quantitative Analysis using this compound

The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample extraction, matrix effects, and instrument response.[2] Below are detailed methodologies for the quantification of octanoic acid in biological samples using this compound as an internal standard.

I. Quantification of Octanoic Acid by GC-MS

This protocol is adapted for the analysis of total fatty acids in biological samples like plasma or tissue.[2][3]

1. Sample Preparation and Lipid Extraction:

-

Homogenization: Homogenize the biological sample (e.g., tissue) in a suitable buffer. For plasma or serum, direct extraction can be performed.

-

Spiking with Internal Standard: Add a known amount of this compound solution to the homogenate.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (B129727) (2:1, v/v) or methyl-tert-butyl ether (MTBE) and methanol.[4] Vortex the mixture and centrifuge to separate the phases. Collect the organic (lower) phase containing the lipids.

2. Saponification (for total fatty acid analysis):

-

Dry the extracted lipid sample under a stream of nitrogen.

-

Add a methanolic potassium hydroxide (B78521) (KOH) solution and heat to hydrolyze the ester linkages, releasing the fatty acids.[2]

-

Acidify the solution with hydrochloric acid (HCl) to protonate the fatty acids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Extract the free fatty acids with a nonpolar solvent like hexane (B92381).

-

Dry the extract and add a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol).[5] Heat the mixture to convert the fatty acids to their more volatile methyl esters.

-

Add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

-

Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.

-

Chromatography: Use a suitable capillary column (e.g., a polar column like those with a high cyano content) to separate the FAMEs.[6]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte (octanoic acid methyl ester) and the internal standard (this compound methyl ester).

-

Quantification: Create a calibration curve by analyzing standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of this compound. The concentration of octanoic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

II. Quantification of Free Octanoic Acid by LC-MS/MS

This protocol is suitable for the analysis of free (non-esterified) fatty acids and avoids the need for derivatization.[7]

1. Sample Preparation and Extraction:

-

Spiking with Internal Standard: Add a known amount of this compound to the plasma or serum sample.

-

Protein Precipitation and Extraction: Add a cold organic solvent like a mixture of isopropanol (B130326) and hexane to precipitate proteins and extract the lipids.[7] Vortex and centrifuge.

-

Collection: Collect the supernatant containing the free fatty acids.

2. LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase column (e.g., C8 or C18) for separation. The mobile phases typically consist of an aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol.[7][8][9]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both octanoic acid and this compound.

-

Quantification: As with GC-MS, construct a calibration curve using standards with known concentrations of octanoic acid and a constant concentration of the deuterated internal standard. Quantify the endogenous octanoic acid based on the peak area ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways involving octanoic acid and a typical experimental workflow for its quantification.

Experimental Workflow for Fatty Acid Quantification

Caption: A generalized workflow for the quantitative analysis of fatty acids.

Mitochondrial Fatty Acid β-Oxidation

Octanoic acid, as a medium-chain fatty acid, is a substrate for mitochondrial β-oxidation, a key energy-producing pathway.[10][11][12]

Caption: The catabolic pathway of octanoyl-CoA in the mitochondria.

Ghrelin Octanoylation by GOAT

Octanoic acid is essential for the activation of the hunger hormone ghrelin, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[13][14][15][16]

Caption: The enzymatic acylation of proghrelin by GOAT.

AMPK Signaling Pathway Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activity can be influenced by fatty acids.[17][18][19][20]

Caption: Overview of the AMPK signaling pathway activation and its metabolic consequences.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. aocs.org [aocs.org]

- 12. jackwestin.com [jackwestin.com]

- 13. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. endocrine-abstracts.org [endocrine-abstracts.org]

- 18. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

Navigating the Stability and Storage of Octanoic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid-d2, a deuterated form of the eight-carbon saturated fatty acid, serves as a critical internal standard and tracer in metabolic research and pharmaceutical development. Its utility in quantitative analyses, such as those performed by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is predicated on its chemical stability and isotopic purity. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and best practices for its handling to ensure the integrity of research outcomes. While specific quantitative stability data for this compound under a wide range of conditions are not extensively published, this guide synthesizes available information and established principles for the handling of stable isotope-labeled lipids.

Chemical Stability of this compound

The stability of this compound is fundamentally derived from its structure as a saturated fatty acid. Unlike unsaturated fatty acids, which are susceptible to oxidation at their double bonds, saturated fatty acids are chemically robust. The carbon-deuterium (C-D) bonds in this compound are stronger than carbon-hydrogen (C-H) bonds, which can further enhance its stability against certain chemical reactions, although the primary determinant of its stability is the absence of double bonds.

One commercial supplier of this compound reports a stability of at least two years when stored at -20°C. This suggests that under appropriate conditions, the compound is not prone to significant degradation over extended periods.

Potential Degradation Pathways

While this compound is generally stable, potential degradation could theoretically occur under harsh conditions that are not typical for standard laboratory storage. These could include:

-

Extreme pH: Strong acidic or basic conditions could potentially hydrolyze the carboxylic acid group, though this is unlikely under normal storage.

-

High Temperatures: While saturated fatty acids are thermally stable at typical storage and experimental temperatures, prolonged exposure to very high temperatures could lead to decomposition.

-

Oxidative Stress: Although saturated, extreme oxidative conditions could potentially lead to degradation, but this is not a primary concern for octanoic acid under recommended storage.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the purity and isotopic enrichment of this compound. The following recommendations are based on best practices for stable isotope-labeled lipids and available supplier information.

Quantitative Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage | A commercial supplier indicates stability for ≥ 2 years at this temperature. Low temperatures minimize the rate of any potential chemical reactions. |

| 2-8°C for short-term storage (e.g., working solutions) | Acceptable for solutions that will be used within a few days to a week. | |

| Light | Store in amber or opaque vials. | Protects from potential photochemically induced degradation, although octanoic acid does not have significant chromophores in the UV-Vis range. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, which could potentially interact with the compound over long periods. |

| Container | Tightly sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. Glass is preferred over plastic for organic solvents to avoid leaching of plasticizers. |

Handling Best Practices

-

Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, it is advisable to aliquot the standard into smaller, single-use vials upon receipt.

-

Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold sample.

-

Solvent Purity: Use high-purity solvents for preparing solutions to avoid introducing contaminants that could degrade the standard or interfere with analysis.

-

Solution Stability: While stock solutions in appropriate organic solvents are stable for several months at -20°C, working solutions are generally less stable and should be prepared fresh.

Experimental Protocols

Model Protocol for Stability Assessment of this compound

1. Objective: To evaluate the stability of this compound under defined storage conditions (e.g., -20°C, 4°C, and ambient temperature) over a specified period.

2. Materials:

- This compound (high purity)

- High-purity solvent (e.g., acetonitrile (B52724) or ethanol)

- Amber glass vials with PTFE-lined caps

- Inert gas (argon or nitrogen)

- Analytical balance

- GC-MS or LC-MS system

3. Experimental Workflow:

An In-depth Technical Guide to the Natural Abundance of Deuterium in Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Natural Deuterium (B1214612) Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds. The natural abundance of deuterium is approximately 0.015% on Earth. Variations in the deuterium-to-hydrogen (D/H) ratio in organic molecules can provide insights into their geographical origin, biosynthetic pathways, and metabolic history. The analysis of site-specific natural isotope fractionation by quantitative NMR (SNIF-NMR) and isotope ratio mass spectrometry (IRMS) are powerful tools for these investigations.

Quantitative Data on Deuterium Abundance in Fatty Acids

As of the latest literature review, specific quantitative data for the natural abundance of deuterium at different positions within the octanoic acid molecule has not been published. However, studies on other fatty acids, such as oleic and linoleic acid, provide a framework for understanding the expected data and its presentation. These studies reveal a non-statistical distribution of deuterium along the fatty acid chain, which is influenced by the kinetic isotope effects of the enzymes involved in their biosynthesis.

To illustrate the typical data presentation, the following table summarizes hypothetical site-specific deuterium concentrations for octanoic acid, based on general principles observed in other fatty acids. The values are expressed in parts per million (ppm) of deuterium relative to hydrogen.

| Carbon Position | Molecular Fragment | Hypothetical (D/H) ratio (ppm) |

| C1 | -COOH | N/A (exchangeable proton) |

| C2 | α-CH₂ | 145 |

| C3 | β-CH₂ | 150 |

| C4 | -CH₂- | 148 |

| C5 | -CH₂- | 152 |

| C6 | -CH₂- | 150 |

| C7 | -CH₂- | 147 |

| C8 | ω-CH₃ | 155 |

Note: This data is illustrative and not based on experimental measurements for octanoic acid. It is anticipated that the terminal methyl group (ω) would be slightly enriched in deuterium, while the methylene (B1212753) groups would show a subtle alternating pattern.

Experimental Protocols

The determination of the natural abundance of deuterium in fatty acids like octanoic acid can be achieved through two primary analytical techniques: High-Resolution Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Sample Preparation

Regardless of the analytical method, proper sample preparation is crucial for accurate results.

-

Extraction of Lipids: Lipids are extracted from the sample matrix (e.g., biological tissue, food product) using established methods such as Folch or Bligh & Dyer extraction, which use a chloroform/methanol (B129727) solvent system.

-

Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the free fatty acids.

-

Esterification: For GC-based analysis, the free fatty acids are converted to their more volatile methyl esters (FAMEs) by reaction with a methylating agent such as boron trifluoride in methanol or by acid-catalyzed esterification. For some mass spectrometry techniques, derivatization to pentafluorobenzyl esters can be performed to enhance sensitivity.[1]

-

Purification: The fatty acid esters are then purified, typically by column chromatography, to isolate the octanoic acid methyl ester from other fatty acids.

Quantitative ²H-NMR Spectroscopy Protocol

Site-specific natural isotope fractionation of deuterium is most accurately determined by quantitative ²H-NMR spectroscopy.

-

Sample Preparation for NMR: A high concentration of the purified octanoic acid (or its methyl ester) is dissolved in a deuterium-depleted solvent. An internal standard with a known D/H ratio is added for quantification.

-

NMR Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium-specific probe is required.

-

Acquisition Parameters: To ensure quantitative results, a long relaxation delay (at least 5 times the longest T1 relaxation time of the deuterium nuclei) must be used. A 90° pulse angle is used for excitation. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The ²H-NMR spectrum is processed with appropriate window functions and baseline correction.

-

The signals for each chemically distinct position in the octanoic acid molecule are integrated.

-

The site-specific D/H ratio is calculated by comparing the integral of each signal to the integral of the internal standard.

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Protocol

GC-IRMS is used to determine the bulk D/H ratio of the entire molecule.

-

Sample Preparation for GC-IRMS: The purified octanoic acid methyl ester is dissolved in an appropriate solvent.

-

GC-IRMS Instrument Setup:

-

Gas Chromatograph: The GC is equipped with a capillary column suitable for separating fatty acid methyl esters. The temperature program is optimized to achieve good separation of the octanoic acid methyl ester peak.

-

Combustion Interface: The eluent from the GC column is passed through a high-temperature combustion furnace (typically >1400 °C) to convert the organic compounds into CO₂, H₂O, and N₂.

-

Isotope Ratio Mass Spectrometer: The resulting gases are introduced into the IRMS, which measures the isotopic ratios of the combustion products. For deuterium analysis, the hydrogen gas is analyzed.

-

-

Data Processing and Analysis:

-

The D/H ratio is measured for the octanoic acid peak and compared to that of a reference gas with a known isotopic composition.

-

The results are typically expressed in delta notation (δD) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

-

Visualizations

Experimental Workflow for Deuterium Abundance Analysis

The following diagram illustrates the general workflow for the determination of the natural abundance of deuterium in octanoic acid.

Caption: Experimental workflow for determining deuterium abundance in octanoic acid.

Conclusion

The analysis of the natural abundance of deuterium in octanoic acid, while not yet specifically documented, can be accomplished using established methodologies developed for other fatty acids. Quantitative ²H-NMR provides site-specific isotopic information, offering deep insights into the molecule's history, while GC-IRMS provides a bulk isotopic signature. The application of these techniques to octanoic acid will contribute to a more complete understanding of the isotopic fractionation of short-chain fatty acids in various natural and industrial systems. Further research is needed to generate specific quantitative data for octanoic acid to populate comparative databases.

References

The Pivotal Role of Deuterated Fatty Acids in Advancing Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic and intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. As analytical rigor advances, stable isotope-labeled internal standards have become the cornerstone for achieving reliable and reproducible results. Among these, deuterated fatty acids—lipid molecules where one or more hydrogen atoms are replaced by deuterium (B1214612)—have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated fatty acids in mass spectrometry-based lipidomics, their function as metabolic tracers, and their emerging therapeutic potential.

Core Principles: Isotope Dilution and the Kinetic Isotope Effect

The utility of deuterated fatty acids in lipidomics is rooted in two fundamental principles: isotope dilution for quantification and the kinetic isotope effect for therapeutic applications.

Isotope Dilution Mass Spectrometry: The gold standard for quantification, this principle involves introducing a known quantity of a deuterated lipid (internal standard) into a biological sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass, it can be distinguished by a mass spectrometer.[1] The deuterated standard and the analyte exhibit nearly identical physicochemical properties, meaning they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1]

The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a slower rate for reactions that involve the cleavage of a C-D bond compared to a C-H bond. This phenomenon, known as the kinetic isotope effect, is particularly significant in polyunsaturated fatty acids (PUFAs), which are vulnerable to oxidative damage initiated by the abstraction of a hydrogen atom. By strategically replacing these susceptible hydrogen atoms with deuterium, the rate of lipid peroxidation can be dramatically reduced.[2] This has positioned deuterated PUFAs (D-PUFAs) as a novel class of therapeutic agents for diseases associated with oxidative stress.[2][3]

Applications of Deuterated Fatty Acids in Lipidomics

The unique properties of deuterated fatty acids lend them to three primary applications in lipidomics research and drug development:

-

Quantitative Analysis using Internal Standards: This is the most widespread application. Deuterated lipids serve as ideal internal standards for accurate and precise quantification of endogenous lipids in complex biological matrices.[1][4] They compensate for variability in sample extraction, matrix effects, and instrument response.[1][4]

-

Metabolic Tracers for Flux Analysis: Their increased mass allows deuterated fatty acids to be used as tracers to follow the metabolic fate of fatty acids in vivo and in vitro without the need for radioactive isotopes.[2][5] Researchers can track their incorporation into complex lipids, their catabolism through beta-oxidation, and their transformation by elongation and desaturation enzymes.[2][6]

-

Therapeutic Agents to Inhibit Lipid Peroxidation: By leveraging the kinetic isotope effect, deuterated PUFAs can protect lipids from oxidative damage.[2][3] This has significant therapeutic potential for a range of diseases linked to oxidative stress, including neurodegenerative disorders and retinal diseases.[3][7]

Data Presentation: Quantitative Insights

The use of deuterated fatty acids significantly enhances the quality of quantitative lipidomics data. The following tables summarize key quantitative findings from various studies.

Table 1: Comparison of Analytical Precision for Fatty Acid Quantification

| Analyte(s) | Method | Precision (CV%) | Reference(s) |

| Various Fatty Acids | GC-MS with Deuterated-Labeled Standards | < 10% | [8] |

| Various Fatty Acids | GC-FID without Isotopic Standards | 0.89% - 2.34% (Repeatability), 1.46% - 3.72% (Reproducibility) | [8] |

| d7-Stearic Acid (C18:0) | HPLC-ESI-MS | > 88% | [8] |

| d7-Oleic Acid (C18:1) | HPLC-ESI-MS | > 88% | [8] |

Table 2: Recovery Rates of Fatty Acids Using Isotopic Tracers

| Fatty Acid Tracer | Method | Cumulative Recovery (%) | Reference(s) |

| d31-Palmitate | Oral Administration, Urine Analysis | 10.6 ± 3 | [8] |

| [1-¹³C]Palmitate | Oral Administration, Breath Analysis | 5.6 ± 2 | [8] |

| d3-Acetate | - | 85 ± 4 | [8] |

| [1-¹³C]Acetate | - | 54 ± 4 | [8] |

Table 3: Kinetic Isotope Effect (KIE) in Lipid Peroxidation

| Deuterated Fatty Acid | Oxidation System | Observed KIE (kH/kD) | Reference(s) |

| 11,11-D2-Linoleic Acid | Tocopherol-mediated oxidation | 23.0 ± 2.3 | [2] |

| 11,11-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 36.1 | [2] |

| 14,14-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 | [2] |

Mandatory Visualizations: Pathways and Workflows

Diagrams created using the Graphviz DOT language help to visualize complex experimental and biological processes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated fatty acids in a lipidomics workflow.

Protocol 1: Lipid Extraction from Plasma using a Modified Bligh-Dyer Method with Deuterated Internal Standards

This protocol describes a standard liquid-liquid extraction for plasma samples.[4][9][10][11]

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Deuterated internal standard working solution (e.g., a commercial mix like Avanti SPLASH LIPIDOMIX®)

-

Ice-cold chloroform:methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution or LC-MS grade water

-

Glass centrifuge tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen gas evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Aliquot 100 µL of plasma into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the deuterated internal standard working solution to the plasma sample. Vortex briefly.

-

Lipid Extraction:

-

Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

-

-

Phase Separation:

-

Add 300 µL of 0.9% NaCl solution or LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge the sample at 2,000-3,000 x g for 5-10 minutes at 4°C. This will result in two distinct layers (an upper aqueous/methanol layer and a lower organic/chloroform layer) separated by a protein disk.

-

-